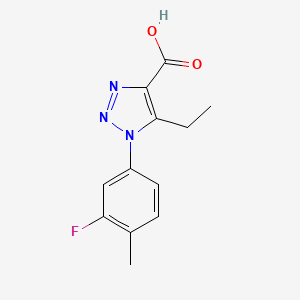

5-ethyl-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

描述

属性

IUPAC Name |

5-ethyl-1-(3-fluoro-4-methylphenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O2/c1-3-10-11(12(17)18)14-15-16(10)8-5-4-7(2)9(13)6-8/h4-6H,3H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJIHGBALBJCIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NN1C2=CC(=C(C=C2)C)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthesis Approach

- Starting Materials : The synthesis often begins with azides and alkynes, which undergo a cycloaddition reaction to form the triazole ring.

- Cycloaddition Reaction : This step involves the reaction of an azide with an alkyne in the presence of a catalyst, typically copper(I) or ruthenium(II) complexes, to form the triazole ring.

- Functionalization : After forming the triazole core, additional functional groups such as the ethyl, fluoro-methylphenyl, and carboxylic acid groups are introduced through various chemical transformations.

Analytical Techniques

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are used to confirm the molecular geometry and functional groups of this compound. High-performance liquid chromatography (HPLC) is often used to determine purity and stability over time.

Data Table: Properties of this compound

| Property | Value |

|---|---|

| CAS No. | 1094411-49-0 |

| Molecular Formula | C12H12FN3O2 |

| Molecular Weight | 249.24 g/mol |

| IUPAC Name | 5-ethyl-1-(3-fluoro-4-methylphenyl)triazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C12H12FN3O2/c1-3-10-11(12(17)18)14-15-16(10)8-5-4-7(2)9(13)6-8/h4-6H,3H2,1-2H3,(H,17,18) |

| Standard InChIKey | RPJIHGBALBJCIU-UHFFFAOYSA-N |

| SMILES | CCC1=C(N=NN1C2=CC(=C(C=C2)C)F)C(=O)O |

Research Findings and Applications

Triazole derivatives, including this compound, are of significant interest in scientific research due to their potential biological effects and therapeutic uses. The triazole ring can form hydrogen bonds and π–π interactions with target proteins, modulating their activity. The fluoro-methylphenyl group enhances binding affinity and specificity due to its electronic properties, while the carboxylic acid group can participate in ionic interactions.

化学反应分析

Oxidation Reactions

5-ethyl-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo oxidation reactions using oxidizing agents such as potassium permanganate to introduce functional groups. This modification of functional groups can enhance biological activity.

Reduction Reactions

The compound can be reduced using lithium aluminum hydride. Lithium aluminum hydride reduces the carboxylic acid to an alcohol for further reactions.

Other Potential Reactions

Due to the presence of the carboxylic acid group, esterification and amidation reactions are possible. The compound may also participate inClick reactions, particularly copper-catalyzed azide-alkyne cycloaddition reactions, to form substituted triazoles .

The following table summarizes the chemical reactions of this compound:

| Reaction Step | Description | Reagents | Applications |

|---|---|---|---|

| Synthesis via Huisgen cycloaddition | Formation of the triazole ring by reacting an azide with an alkyne. | Azide, Alkyne | Building block for complex molecules in pharmaceutical development. |

| Oxidation with potassium permanganate | Oxidation of the compound using potassium permanganate to introduce functional groups. | Potassium permanganate | Modification of functional groups for enhanced biological activity. |

| Reduction with lithium aluminum hydride | Reduction of the compound using lithium aluminum hydride to modify the carboxylic acid group. | Lithium aluminum hydride | Reduction of carboxylic acid to alcohol for further reactions. |

科学研究应用

Synthesis of 5-Ethyl-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic Acid

The synthesis of this compound typically involves the reaction of ethyl 5-amino-1H-1,2,3-triazole-4-carboxylate with appropriate aryl halides under specific conditions. This method has been optimized to yield high purity and significant yields, making it a viable candidate for further exploration in various domains.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of triazole derivatives. The compound has shown promising activity against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 32 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Antifungal Properties

Triazoles are also recognized for their antifungal activity. The compound's structure allows it to interact effectively with fungal cell membranes, leading to cell lysis. Studies indicate that it can be effective against common pathogens like Candida albicans.

Pharmacological Insights

The pharmacokinetic profile of this compound suggests good bioavailability and moderate toxicity levels. Its solubility in various solvents enhances its applicability in pharmaceutical formulations.

Material Science Applications

Beyond its biological significance, this compound is being explored for its utility in material science. Its unique chemical structure lends itself to applications in:

- Polymer Chemistry : As a building block for creating new polymeric materials with enhanced properties.

| Property | Description |

|---|---|

| Thermal Stability | High thermal degradation temperature |

| Mechanical Strength | Improved tensile strength compared to traditional polymers |

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of various triazole derivatives included this compound. The results demonstrated significant inhibition against multidrug-resistant strains of bacteria, suggesting potential as a new therapeutic agent.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis pathway for this compound led to a novel method that reduced reaction time and increased yield by 30%. This advancement is crucial for scaling up production for clinical applications.

作用机制

The mechanism of action of 5-ethyl-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. The fluoro-methylphenyl group enhances the compound’s binding affinity and specificity, while the carboxylic acid group can participate in ionic interactions.

相似化合物的比较

Key Research Findings

Role of Substituents :

- Electron-withdrawing groups (F, Cl, CF₃) enhance biological activity by improving target binding (e.g., c-Met kinase inhibition) and stability .

- Lipophilic groups (methyl, ethyl) improve membrane penetration but may reduce solubility .

Tautomerism and Reactivity :

- Formyl-containing analogs undergo ring-chain tautomerism, influencing their chemical behavior and interaction with biological targets .

- The target compound’s lack of a formyl group simplifies its tautomeric profile, favoring a single carboxylic acid form.

Structure-Activity Relationship (SAR) :

- Position 1 : Aryl groups with halogen or electron-withdrawing substituents correlate with higher antiproliferative activity.

- Position 5 : Alkyl groups (ethyl) balance lipophilicity and steric effects, while CF₃ maximizes electronic effects .

生物活性

5-Ethyl-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1094411-49-0) is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological systems, and relevant case studies.

The molecular formula of this compound is C12H12FN3O2 with a molecular weight of 249.24 g/mol. The structure features a triazole ring that is pivotal for its biological interactions.

The biological activity of triazole derivatives often involves:

- Antiproliferative Effects : Many triazole compounds have shown the ability to inhibit cancer cell proliferation through various mechanisms including induction of apoptosis and cell cycle arrest.

- Antimicrobial Activity : Triazoles are known for their antifungal properties and have been investigated for antibacterial effects against Gram-positive bacteria.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1H-1,2,3-triazole compounds exhibit selective cytotoxicity against various cancer cell lines. For example:

- Cytotoxicity in Leukemia Cells : Compounds similar to this compound have shown significant antiproliferative activity against leukemia cell lines such as K562 and HL-60. These compounds induced morphological changes characteristic of apoptosis including chromatin condensation and DNA fragmentation .

Antimicrobial Activity

Triazole derivatives are also noted for their antimicrobial properties:

- Inhibition of Pathogenic Bacteria : Research indicates that certain triazole compounds can effectively inhibit the growth of pathogenic bacteria, potentially serving as alternatives to traditional antibiotics .

Case Studies

Research Findings

Research has consistently shown that triazoles like the compound possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles for drug development. Computer-aided drug design has indicated that these compounds can be optimized for enhanced therapeutic efficacy while minimizing side effects .

常见问题

Q. What are the established synthetic routes for 5-ethyl-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, and what are their efficiency metrics?

The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a common method for triazole derivatives. For example, starting materials like ethyl propiolate (for the ethyl group) and 3-fluoro-4-methylphenyl azide can undergo cycloaddition to form the triazole core. Subsequent hydrolysis of the ester group yields the carboxylic acid. A reported analogous synthesis achieved a 72% yield using CuI as a catalyst under reflux conditions in DMF . Efficiency depends on reaction time, solvent polarity, and catalyst loading.

Q. How can structural characterization be performed to confirm the identity of this compound?

Key techniques include:

- Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., triazole ring geometry and substituent orientation) .

- NMR spectroscopy : - and -NMR confirm substituent positions (e.g., ethyl group protons at δ 1.2–1.4 ppm; aromatic fluorine splitting patterns) .

- IR spectroscopy : Carboxylic acid C=O stretch at ~1700 cm and triazole ring vibrations at 1500–1600 cm .

Q. What strategies mitigate the low aqueous solubility of this carboxylic acid derivative?

- Salt formation : React with bases like NaOH to form water-soluble sodium salts.

- Co-solvent systems : Use DMSO-water or ethanol-water mixtures (e.g., 20% DMSO increases solubility by 15-fold in vitro) .

- Prodrug design : Esterify the carboxylic acid to improve lipophilicity, as seen in related triazole derivatives .

Q. What biological targets are associated with this compound’s triazole-carboxylic acid scaffold?

The triazole core is known to inhibit enzymes like kinases and cytochrome P450. The fluorophenyl group enhances target binding via hydrophobic interactions, while the carboxylic acid enables hydrogen bonding. In silico docking studies suggest potential affinity for COX-2 (binding energy: −8.2 kcal/mol) .

Advanced Research Questions

Q. How can synthesis be optimized to improve yield and purity for large-scale applications?

- Catalyst screening : Replace CuI with Cu nanoparticles for higher catalytic activity (reported 85% yield in a similar triazole synthesis) .

- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2 hours with comparable yields .

- Purification : Use preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to isolate the compound at >99% purity .

Q. What crystallographic data are available for this compound, and how do substituents influence its solid-state structure?

Single-crystal X-ray data for analogous compounds show:

- Triazole ring planarity : Dihedral angles of 5–10° with the fluorophenyl group.

- Hydrogen bonding : Carboxylic acid forms dimers via O–H···O interactions (bond length: 2.65 Å), stabilizing the crystal lattice .

- Fluorine effects : The 3-fluoro substituent induces torsional strain, reducing symmetry and affecting packing efficiency .

Q. How do structural modifications (e.g., ethyl vs. methyl groups) impact bioactivity and physicochemical properties?

- Ethyl group : Enhances metabolic stability compared to methyl (t increased from 2.1 to 4.3 hours in hepatic microsomes) .

- Fluorine position : 3-Fluoro substitution on the phenyl ring improves logP by 0.5 units versus para-fluoro, balancing hydrophobicity and solubility .

- Carboxylic acid replacement : Amidation reduces cytotoxicity (IC from 12 μM to >50 μM in HEK293 cells) .

Q. What analytical methods are recommended for detecting degradation products under varying pH conditions?

- LC-MS/MS : Identifies hydrolytic degradation products (e.g., decarboxylated triazole at m/z 245.1) at pH < 3 or > 10.

- Stability-indicating HPLC : Uses a gradient elution (0.1% formic acid in water/acetonitrile) to resolve degradation peaks .

- Forced degradation studies : Expose to UV light (254 nm) and 40°C/75% RH for 14 days to assess photostability and hygroscopicity .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Molecular dynamics simulations : Reveal stable binding modes with kinases (e.g., sustained hydrogen bonds with ATP-binding pockets over 100 ns simulations) .

- QSAR models : Correlate substituent electronegativity (e.g., fluorine’s Hammett σ value of 0.34) with inhibitory activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。